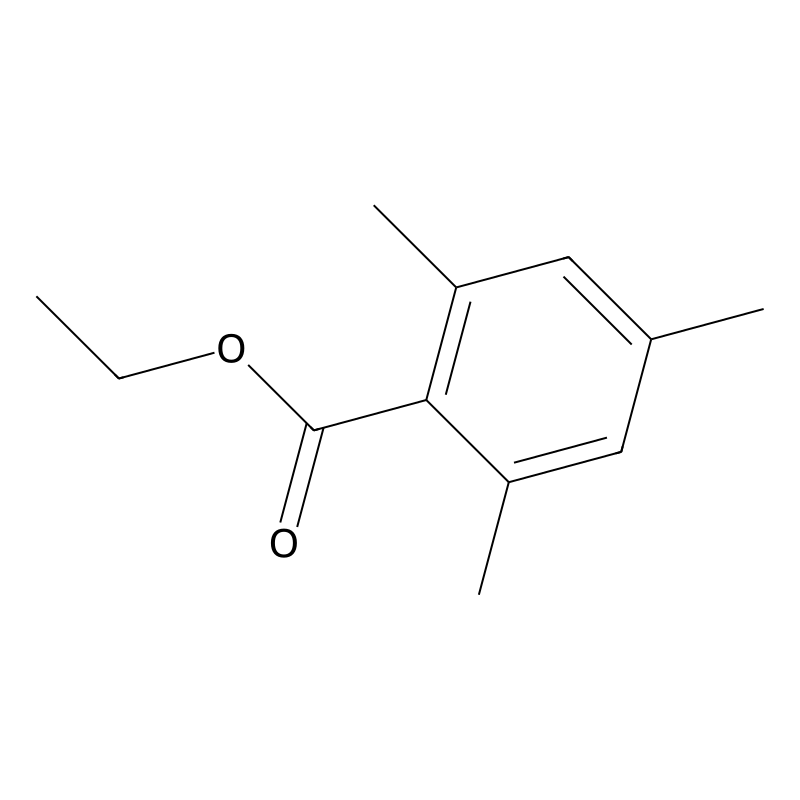

Ethyl 2,4,6-trimethylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol. It is classified as an ester, specifically derived from the esterification of 2,4,6-trimethylbenzoic acid and ethanol. This compound appears as a colorless to pale yellow liquid and is known for its pleasant aromatic odor, making it useful in various applications, particularly in the fragrance and flavor industries .

- Flammability: Flammable liquid with a flash point of 98 °C.

- Toxicity: Data on the specific toxicity of Ethyl 2,4,6-trimethylbenzoate is limited. However, as a general guideline, aromatic esters can irritate the skin, eyes, and respiratory system.

- Safety Precautions: Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Organic Synthesis:

Ethyl 2,4,6-trimethylbenzoate can be used as a starting material for the synthesis of other organic compounds. For example, a study published in the journal "Synthesis" describes its use as a precursor in the synthesis of trimethylbenzoic acid derivatives, which have potential applications in medicinal chemistry [].

Reference Standard:

Material Science Research:

Limited research suggests Ethyl 2,4,6-trimethylbenzoate might have potential applications in material science. A study published in the journal "Langmuir" explores its use as a dopant in organic light-emitting diodes (OLEDs) []. However, further research is needed to understand its effectiveness and optimize its properties for practical applications.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2,4,6-trimethylbenzoic acid and ethanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of different esters.

- Reduction: Ethyl 2,4,6-trimethylbenzoate can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride .

Research indicates that ethyl 2,4,6-trimethylbenzoate exhibits moderate biological activity. It has been studied for its potential antimicrobial properties. Some studies suggest that it may inhibit the growth of certain bacteria and fungi, although further research is needed to fully understand its efficacy and mechanisms of action .

The most common method for synthesizing ethyl 2,4,6-trimethylbenzoate involves the following steps:

- Esterification Reaction: Combine 2,4,6-trimethylbenzoic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid).

- Heat the Mixture: The reaction mixture is typically heated to promote ester formation.

- Purification: After completion of the reaction, the product can be purified through distillation or recrystallization to achieve high purity levels .

Ethyl 2,4,6-trimethylbenzoate shares structural similarities with several other aromatic esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl benzoate | C₉H₁₀O₂ | Simple aromatic ester; widely used in flavors |

| Methyl 2,4-dimethylbenzoate | C₁₁H₁₄O₂ | Similar structure; used in fragrances |

| Ethyl p-toluate | C₁₂H₁₄O₂ | Used in perfumes; has a methyl group at para position |

| Ethyl 3-methylbenzoate | C₁₂H₁₄O₂ | Similar aromatic structure; different methyl substitution |

Ethyl 2,4,6-trimethylbenzoate's unique feature lies in its specific arrangement of three methyl groups on the benzene ring at positions 2, 4, and 6, which influences its aromatic profile and biological activity compared to other similar compounds .